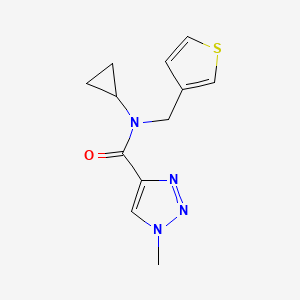

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

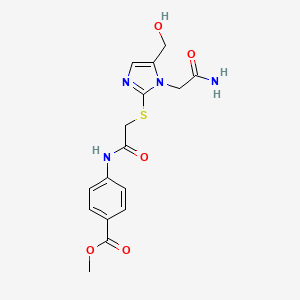

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, also known as DANO, is a novel fluorescent probe that has gained significant attention in recent years due to its potential applications in various scientific fields. DANO is a small molecule that can selectively detect reactive oxygen species (ROS) and has been used as a tool for investigating the role of ROS in various biological processes.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

Research into related chemical compounds has explored various aspects of their chemical reactivity and potential for synthesis. The study of electrophilic substitution in compounds with similar structural features to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, such as 5,6-Bis(dimethylamino)acenaphthylene, has revealed pathways to push-pull proton sponges through arylation, sulfonation, and nitration reactions (Mekh et al., 2010). These studies contribute to the understanding of how electron-donating and electron-withdrawing groups affect the reactivity of naphthalene derivatives.

Molecular Recognition and Sensing

The synthesis and characterization of molecules that act as fluorescent probes for metal ions or anions based on naphthalene derivatives, similar in some structural aspects to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, have been reported. For instance, a study on a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated selective fluorescence enhancement in the presence of zinc ions, enabling high-resolution imaging of zinc distribution in HeLa cells and Arabidopsis (Lee et al., 2015). Another research developed a dansyl-based optical probe for detecting singly and doubly charged anions, showcasing the potential of naphthalene derivatives in molecular sensing applications (Al-Sayah et al., 2016).

Biomedical Applications

While directly related studies on N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide are not available, research on similar compounds has shown potential biomedical applications. For example, derivatives of naphthalene have been used in the development of probes for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, illustrating the diagnostic potential of naphthalene-based compounds in neurodegenerative disorders (Shoghi-Jadid et al., 2002).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-25(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-23-21(27)22(28)24-16-9-6-10-17(13-16)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIJZAJANONUMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2358792.png)

![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2358795.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)

![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)

![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)

![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)

![4-(benzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2358809.png)

![2-[5-(morpholin-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B2358810.png)

![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)